molecular formula C4H6BrF3Zn B14874228 (4,4,4-Trifluorobutyl)Zinc bromide

(4,4,4-Trifluorobutyl)Zinc bromide

Cat. No.: B14874228
M. Wt: 256.4 g/mol
InChI Key: AGFVEPIGFFOGQT-UHFFFAOYSA-M
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Description

(4,4,4-Trifluorobutyl)Zinc bromide is an organozinc compound that features a trifluorobutyl group attached to a zinc atom, which is further bonded to a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,4,4-Trifluorobutyl)Zinc bromide can be synthesized through the reaction of 4,4,4-trifluorobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4,4,4-Trifluorobutyl bromide+Zinc(4,4,4-Trifluorobutyl)Zinc bromide\text{4,4,4-Trifluorobutyl bromide} + \text{Zinc} \rightarrow \text{this compound} 4,4,4-Trifluorobutyl bromide+Zinc→(4,4,4-Trifluorobutyl)Zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4,4-Trifluorobutyl)Zinc bromide primarily undergoes substitution reactions, where the trifluorobutyl group is transferred to another molecule. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve electrophiles such as alkyl halides or carbonyl compounds. The reaction conditions typically include a polar aprotic solvent like THF and a catalyst such as palladium.

    Oxidative Addition and Reductive Elimination: These reactions are facilitated by transition metal catalysts, such as palladium or nickel, under mild conditions.

Major Products

The major products formed from these reactions depend on the specific electrophile used. For example, reacting this compound with an alkyl halide can yield a new organozinc compound with a different alkyl group.

Scientific Research Applications

(4,4,4-Trifluorobutyl)Zinc bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce trifluorobutyl groups into pharmaceutical compounds, potentially enhancing their biological activity and stability.

    Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (4,4,4-Trifluorobutyl)Zinc bromide exerts its effects involves the transfer of the trifluorobutyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a nucleophile, attacking electrophilic centers in the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,4-Trifluorobutyl)Zinc chloride
  • (4,4,4-Trifluorobutyl)Zinc iodide
  • (4,4,4-Trifluorobutyl)Zinc fluoride

Uniqueness

Compared to its analogs, (4,4,4-Trifluorobutyl)Zinc bromide offers a balance of reactivity and stability. The bromide ion is a good leaving group, making the compound effective in substitution reactions. Additionally, the trifluorobutyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry applications.

Properties

Molecular Formula

C4H6BrF3Zn

Molecular Weight

256.4 g/mol

IUPAC Name

bromozinc(1+);1,1,1-trifluorobutane

InChI

InChI=1S/C4H6F3.BrH.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1

InChI Key

AGFVEPIGFFOGQT-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC(F)(F)F.[Zn+]Br

Origin of Product

United States

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